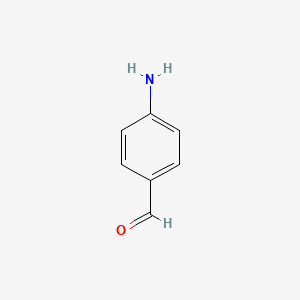

4-Aminobenzaldehyde

Description

4-Aminobenzaldehyde has been reported in Crinum asiaticum and Solanum melongena with data available.

a yellow colorimetric indicator for detecting fluoride; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

4-aminobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c8-7-3-1-6(5-9)2-4-7/h1-5H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATYWCRQDJIRAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060299 | |

| Record name | Benzaldehyde, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

556-18-3, 28107-09-7 | |

| Record name | 4-Aminobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, homopolymer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74Q1671TS1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Aminobenzaldehyde (CAS No. 556-18-3), a versatile organic compound with significant applications in pharmaceuticals, dye manufacturing, and chemical research. This document details its chemical and physical properties, synthesis protocols, key applications, and safety and handling procedures.

Core Properties of this compound

This compound, also known as p-aminobenzaldehyde or 4-formylaniline, is an aromatic compound containing both an amino and an aldehyde functional group.[1][2] This unique structure allows it to serve as a crucial building block in the synthesis of a wide array of chemical products.[1][3]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 556-18-3 | [4] |

| Molecular Formula | C₇H₇NO | |

| Molecular Weight | 121.14 g/mol | |

| Appearance | Off-white to beige or yellow crystalline powder/solid | |

| Melting Point | 65-79 °C | |

| Boiling Point | 254 °C | |

| Density | 1.1790 g/cm³ | |

| Solubility | Soluble in polar solvents like water, ethanol, ether, and benzene. Limited solubility in non-polar solvents. | |

| pKa | 1.88 ± 0.10 (Predicted) | |

| Flash Point | 122 °C |

Synthesis and Reactivity

This compound's reactivity is characterized by the presence of both an amino and an aldehyde group, enabling it to participate in nucleophilic substitution and condensation reactions.

Experimental Protocol: Synthesis from p-Nitrotoluene

A common method for synthesizing this compound involves the oxidation and reduction of p-nitrotoluene.

Materials:

-

p-Nitrotoluene

-

Sodium sulfide

-

Sodium hydroxide

-

Sulfur powder

-

Ethanol (65%)

-

Benzene

Procedure:

-

Prepare a sodium polysulfide solution by dissolving sodium sulfide and sodium hydroxide in water, filtering, and heating the filtrate to 68°C.

-

Add sulfur powder to the solution and heat at 98°C for approximately 18 minutes.

-

In a separate reaction vessel, add 65% ethanol and p-nitrotoluene.

-

Introduce the sodium polysulfide solution to the p-nitrotoluene mixture and allow the reaction to proceed at 80-86°C for 1.5 hours.

-

Recover the ethanol via distillation.

-

Perform steam distillation to remove by-products, primarily p-toluidine.

-

Extract the remaining reaction solution with benzene.

-

Further purify the product by steam distillation of the benzene extract, followed by cooling, filtration, and drying to yield the final this compound product.

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a versatile intermediate with numerous applications in various industrial and research fields.

-

Pharmaceutical Synthesis : It serves as a critical building block for the creation of various pharmaceutical compounds and active pharmaceutical ingredients.

-

Dyes and Pigments : The compound is an important intermediate in the manufacturing of azo dyes.

-

Corrosion Inhibition : It can be used to create polymers with conductive and corrosion-resistant properties, which show good adhesion to stainless steel. It is also used directly as a corrosion inhibitor for metals.

-

Analytical Chemistry : It is utilized as a reagent for the detection of certain aldehydes and ketones.

-

Organic Synthesis : It is a useful synthetic reagent and monomer and can be reacted with carbonyl dichloride to produce 4-formylphenyl isocyanate. It is also used in the preparation of Schiff bases.

-

Potential Antibiotic : Recent research has explored this compound as a novel antibiotic. It is theorized to function by disrupting N-Acetylmuramic acid, a key component of bacterial cell walls. This research combines the functional group of trans-cinnamaldehyde with 4-aminobenzoic acid, a molecule specifically taken up by bacteria, to create a compound that targets bacterial cells with low toxicity to mammalian cells.

Caption: Logical diagram of this compound's applications.

Experimental Protocol: Preparation of this compound Dye

This compound can be used as a coupling agent to form a red derivative with a maximum absorption at 472 nm.

Materials:

-

This compound (0.2 g)

-

Methanol

-

Distilled water

Procedure:

-

Dissolve 0.2 g of this compound in methanol.

-

Dilute the solution to a final volume of 100 mL with distilled water.

Safety and Handling

This compound presents several hazards and should be handled with appropriate safety precautions.

Hazard Identification:

-

Irritant : Causes skin, eye, and respiratory tract irritation.

-

Harmful : Harmful if swallowed. May be harmful if inhaled or absorbed through the skin.

-

Allergen : May cause an allergic skin reaction.

-

Environmental Hazard : Very toxic to aquatic life with long-lasting effects.

Handling and Storage:

-

Ventilation : Use in a well-ventilated area to keep airborne concentrations low.

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and safety goggles.

-

Storage : Store in a cool, dry, well-ventilated place in a tightly closed container. Protect from light and moisture. Recommended storage temperatures are between 2-8°C or frozen for long-term stability.

First Aid Measures:

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Skin Contact : Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

-

Inhalation : Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion : Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a cornerstone intermediate in organic synthesis with broad applicability. Its unique bifunctional nature makes it indispensable in the production of pharmaceuticals, dyes, and specialty polymers. Ongoing research into its potential as a novel antibiotic highlights its continuing importance in the development of new technologies and therapies. Adherence to strict safety protocols is essential when handling this compound to mitigate its associated health and environmental risks.

References

4-Aminobenzaldehyde molecular weight and formula

An In-depth Technical Guide to 4-Aminobenzaldehyde

Introduction

This compound, also known as p-aminobenzaldehyde, is an organic compound of significant interest to researchers, scientists, and professionals in drug development.[1] Its bifunctional nature, possessing both an amino group and an aldehyde group on a benzene ring, makes it a versatile building block in organic synthesis.[1][2] This guide provides a comprehensive overview of the molecular characteristics, synthesis, and key applications of this compound, with a focus on its relevance in medicinal chemistry and materials science.

Molecular and Physicochemical Properties

This compound is a crystalline solid, typically appearing as a yellow to brown powder.[2][3] It is soluble in polar solvents like ethanol and benzene but sparingly soluble in water. The key identifiers and physicochemical properties of this compound are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Chemical Formula | C₇H₇NO |

| CAS Number | 556-18-3 |

| Molecular Weight | 121.14 g/mol |

| InChI | InChI=1S/C7H7NO/c8-7-3-1-6(5-9)2-4-7/h1-5H,8H2 |

| InChIKey | VATYWCRQDJIRAI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C=O)N |

| Synonyms | p-Aminobenzaldehyde, p-Formylaniline, 4-Formylaniline |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Yellow crystalline powder |

| Melting Point | 77-79°C |

| Boiling Point | 138-139°C |

| Density | 0.868 g/cm³ |

| Flash Point | 122°C |

| Water Solubility | Sparingly soluble |

| Storage Temperature | 2-8°C, protect from light, stored under nitrogen |

Experimental Protocols

The dual reactivity of this compound makes it a valuable starting material and intermediate in various synthetic pathways.

Synthesis of this compound from p-Nitrotoluene

A common laboratory-scale synthesis involves the reaction of p-nitrotoluene with a sodium polysulfide solution.

Materials:

-

p-Nitrotoluene

-

Sodium sulfide nonahydrate

-

Flowers of sulfur

-

Sodium hydroxide

-

95% Ethanol

-

Distilled water

Procedure:

-

Prepare a sodium polysulfide solution by dissolving sodium sulfide nonahydrate, flowers of sulfur, and sodium hydroxide pellets in distilled water and heating the mixture.

-

In a separate round-bottomed flask, dissolve p-nitrotoluene in 95% ethanol, and heat the solution.

-

Pour the hot sodium polysulfide solution into the p-nitrotoluene solution.

-

Heat the mixture under reflux for approximately 3 hours.

-

Following reflux, perform steam distillation to remove unreacted starting materials and byproducts.

-

Cool the remaining solution in an ice bath to induce crystallization of this compound.

-

Collect the yellow crystals by filtration, wash with cold water to remove residual alkali, and dry in a vacuum desiccator over potassium hydroxide.

Caption: Workflow for the synthesis of this compound.

Schotten-Baumann Reaction for N-Acylation

This compound readily undergoes acylation at the amino group. The Schotten-Baumann reaction is a classic method for this transformation, for example, in the synthesis of N-(4-Formylphenyl)benzamide.

Materials:

-

This compound

-

Benzoyl chloride

-

Sodium hydroxide (aqueous solution)

-

Dichloromethane

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Slowly add an aqueous solution of sodium hydroxide to the stirred solution.

-

While maintaining the temperature between 0-5°C and stirring vigorously, add benzoyl chloride dropwise to the biphasic mixture.

-

Allow the reaction to proceed at room temperature for 2-4 hours, monitoring its progress using thin-layer chromatography (TLC).

-

Upon completion, perform a standard aqueous work-up, including separation of the organic layer, washing with saturated sodium bicarbonate solution and brine, and drying over an anhydrous salt like magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable precursor in several fields.

-

Pharmaceutical Synthesis : It serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure is a component of molecules developed for their potential antibiotic properties, theorized to target bacterial cell wall synthesis. It is also an intermediate for anti-tuberculosis drugs.

-

Schiff Base and Heterocycle Formation : The aldehyde group readily participates in condensation reactions with primary amines to form Schiff bases (imines), which are important intermediates in the synthesis of various heterocyclic compounds.

-

Dye and Pigment Industry : It is used as an intermediate in the manufacturing of azo dyes.

-

Corrosion Inhibition : this compound and its derivatives have been investigated as corrosion inhibitors for metals.

-

Polymer Chemistry : It can be used to create polymers with conductive and corrosion-resistant properties.

Caption: this compound as a versatile chemical intermediate.

Conclusion

This compound is a cornerstone intermediate in organic synthesis with significant implications for drug discovery, materials science, and the chemical industry. Its dual functionality allows for a wide range of chemical transformations, leading to diverse and complex molecules. The experimental protocols detailed herein provide a foundation for its synthesis and derivatization, enabling further research and development into novel compounds with potentially valuable biological and material properties. As research continues, the applications of this versatile molecule are expected to expand further.

References

A Comprehensive Technical Guide to the Solubility of 4-Aminobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-Aminobenzaldehyde in various organic solvents. The information is compiled to assist researchers and professionals in drug development and other scientific fields where this compound is utilized. This document presents available quantitative and qualitative solubility data, outlines a standard experimental protocol for solubility determination, and includes a visualization of the experimental workflow.

Core Data Presentation: Solubility of this compound

Quantitative Solubility Data

The following table presents the available quantitative solubility data for this compound in select organic solvents. It is important to note the specified conditions, as solubility can be significantly influenced by factors such as temperature and pH.

| Solvent | Temperature (°C) | Solubility | Conditions |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 13.33 mg/mL (110.04 mM) | Ultrasonic and warming, pH adjusted to 2 with 1 M HCl, and heated to 60°C.[1] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 1.96 mg/mL (16.18 mM) | Ultrasonic and warming, pH adjusted to 5 with HCl, and heated to 80°C.[2] |

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in various organic solvents as described in the available literature.

| Solvent | Solubility | Reference |

| Alcohol (general) | Soluble | [3][4] |

| Ethanol | Soluble | [5] |

| Methanol | Soluble | |

| Benzene | Soluble | |

| Diethyl Ether | Soluble | |

| Water | Insoluble/Difficulty Soluble | |

| Non-Polar Solvents | Limited Solubility |

It is worth noting that a procedure for preparing a this compound dye involves dissolving 0.2 g of the compound in methanol, which is then diluted to 100 mL with distilled water, indicating its solubility in methanol.

Experimental Protocols: Determination of Solid-Liquid Solubility

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the searched literature, a general and widely accepted method, the "shake-flask method," can be employed. This method is considered a standard for equilibrium solubility determination.

Principle

The shake-flask method involves equilibrating an excess amount of the solid solute with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined by a suitable analytical technique.

Materials and Apparatus

-

This compound (solid)

-

Selected organic solvent(s)

-

Thermostatically controlled shaker or water bath

-

Vials or flasks with secure closures

-

Analytical balance

-

Filtration device (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure

-

Preparation: Add an excess amount of solid this compound to a vial or flask containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the container and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, depending on the solute and solvent.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. It is critical to maintain the constant temperature during this step.

-

Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter that is compatible with the organic solvent to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Analysis: Determine the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general experimental workflow for determining the solubility of a solid compound in a liquid solvent using the shake-flask method.

Caption: Workflow for Solubility Determination.

References

A Technical Guide to the Physicochemical Properties of 4-Aminobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 4-Aminobenzaldehyde, a versatile intermediate in organic synthesis. The document outlines standard experimental protocols for the determination of these key physical properties and includes a visualization of a fundamental reaction pathway involving this compound.

Physicochemical Data of this compound

This compound is a yellow crystalline powder soluble in alcohol and benzene, but insoluble in water.[1][2] It is a valuable synthetic reagent and monomer used in the production of monoazo dyes and photocurable ion exchange resins.[1][3] The melting and boiling points of this compound are critical parameters for its application in various synthetic processes. A summary of reported values is presented below.

Table 1: Reported Melting and Boiling Points of this compound

| Physical Property | Reported Value (°C) | Source(s) |

| Melting Point | 71.00 | [4] |

| 71-72 | ||

| 77-79 | ||

| Boiling Point | 278.10 | |

| 138-139 |

Note: Discrepancies in reported values may arise from variations in experimental conditions and sample purity.

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds. Standard laboratory procedures for these measurements are detailed below.

Determination of Melting Point (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of approximately 3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Fisher-Johns apparatus, or attached to a thermometer immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

Heating: The sample is heated at a steady and slow rate, typically no more than 2°C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point of the sample.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Methodology:

-

Sample Preparation: A small volume (approximately 0.5 mL) of the liquid sample is placed in a small test tube with a boiling chip or a small magnetic stir bar to ensure smooth boiling.

-

Apparatus Setup: The test tube is placed in a heating block or an oil bath. A thermometer is positioned with its bulb about 1 cm above the surface of the liquid to measure the temperature of the vapor.

-

Heating: The sample is heated gently until it boils and a ring of condensing vapor (refluxing) is observed on the inner wall of the test tube. The thermometer bulb should be level with this ring for an accurate measurement.

-

Observation and Recording: Once the liquid is gently refluxing, the temperature reading on the thermometer will stabilize. This stable temperature is recorded as the boiling point of the liquid. It is important to record the atmospheric pressure at the time of the measurement as the boiling point is pressure-dependent.

Logical Workflow: Synthesis of Schiff Bases from this compound

This compound is a common starting material for the synthesis of imines, also known as Schiff bases. This reaction involves the condensation of a primary amine with an aldehyde. The resulting Schiff bases are important intermediates in many organic reactions and are also investigated for their biological activities.

Caption: General reaction pathway for the formation of a Schiff base from this compound.

References

Synthesis of 4-Aminobenzaldehyde from p-Nitrotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-aminobenzaldehyde from p-nitrotoluene. This compound is a critical intermediate in the synthesis of various pharmaceuticals, dyes, and polymers.[1][2][3] This document details the experimental protocols, presents quantitative data for comparison, and illustrates the reaction pathways to aid in laboratory-scale synthesis and process development.

Introduction

The conversion of p-nitrotoluene to this compound involves the simultaneous or sequential oxidation of a methyl group and reduction of a nitro group. The two principal strategies to achieve this transformation are:

-

Direct Conversion: A one-pot reaction employing reagents that can concurrently oxidize the methyl group and reduce the nitro group. The most established method in this category utilizes sodium polysulfide.

-

Two-Step Synthesis: A sequential approach involving the initial oxidation of p-nitrotoluene to 4-nitrobenzaldehyde, followed by the selective reduction of the nitro group to an amine.

This guide will explore both pathways, providing detailed methodologies and comparative data to inform the selection of the most suitable route for specific research and development needs.

Direct Conversion using Sodium Polysulfide

The reaction of p-nitrotoluene with sodium polysulfide in an alkaline aqueous ethanol solution is a well-established and direct method for the synthesis of this compound.[4][5] This process is believed to involve a simultaneous oxidation-reduction mechanism within the p-nitrotoluene molecule, facilitated by the sulfur species.

Reaction Pathway

The overall transformation can be represented as follows:

Caption: Direct synthesis of this compound from p-nitrotoluene.

Experimental Protocol

The following protocol is adapted from established literature procedures.

-

Preparation of Sodium Polysulfide Solution: In a beaker, dissolve sodium sulfide nonahydrate (0.125 mol), flowers of sulfur (0.47 g-atom), and sodium hydroxide pellets (0.67 mol) in 600 mL of distilled water. Heat the mixture on a steam bath for 15-20 minutes with occasional stirring.

-

Reaction Setup: In a 2-L round-bottomed flask, prepare a hot solution of p-nitrotoluene (0.36 mol) in 300 mL of 95% ethanol.

-

Reaction Execution: Pour the hot sodium polysulfide solution into the flask containing the p-nitrotoluene solution. Attach a reflux condenser and heat the mixture under reflux for 3 hours. The solution will turn a deep red color.

-

Work-up and Isolation:

-

After reflux, rapidly steam-distill the mixture to remove ethanol, p-toluidine (a common byproduct), and any unreacted p-nitrotoluene.

-

The remaining aqueous solution in the distillation flask should have a volume of 500-600 mL. If necessary, add boiling water to reach this volume.

-

Rapidly cool the solution in an ice bath with vigorous stirring to induce crystallization.

-

Collect the resulting golden-yellow crystals of this compound by filtration on a Büchner funnel.

-

Wash the crystals with ice-cold water to remove residual sodium hydroxide.

-

-

Drying and Storage: Dry the product in a vacuum desiccator over solid potassium hydroxide. Store the purified this compound in a sealed container, as it can be prone to self-condensation, especially in the presence of acid fumes.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 40-75% | |

| Byproducts | p-Toluidine | |

| Melting Point | 68-70 °C |

Two-Step Synthesis

This approach provides an alternative route that separates the oxidation and reduction steps, potentially offering better control over each transformation and simplifying purification.

Step 1: Oxidation of p-Nitrotoluene to 4-Nitrobenzaldehyde

The oxidation of the methyl group of p-nitrotoluene can be achieved using various oxidizing agents. A common laboratory method involves the use of chromium trioxide in acetic anhydride, which proceeds through a diacetate intermediate.

Caption: Two-step oxidation of p-nitrotoluene to 4-nitrobenzaldehyde.

This protocol is based on the procedure for preparing p-nitrobenzaldehyde.

-

Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, placed in an ice-salt bath, combine glacial acetic acid (570 mL), acetic anhydride (565 mL), and p-nitrotoluene (50 g, 0.36 mol).

-

Addition of Reagents: Slowly add concentrated sulfuric acid (85 mL) with stirring. Once the mixture has cooled to 5 °C, add chromium trioxide (100 g, 1 mol) in small portions, ensuring the temperature does not exceed 10 °C.

-

Reaction and Quenching: After the addition is complete, continue stirring for 10 minutes. Pour the reaction mixture into beakers containing chipped ice and add cold water to a total volume of 5-6 L.

-

Isolation of Intermediate: Collect the solid p-nitrobenzaldiacetate by suction filtration and wash with cold water until the washings are colorless.

-

Hydrolysis: To a mixture of the crude p-nitrobenzaldiacetate (45 g, 0.18 mol), add water (100 mL), ethanol (100 mL), and concentrated sulfuric acid (10 mL). Heat the mixture under reflux for 30 minutes.

-

Isolation of 4-Nitrobenzaldehyde: Cool the reaction mixture and pour it into cold water. The 4-nitrobenzaldehyde will precipitate and can be collected by filtration, washed with water, and dried.

| Parameter | Value | Reference |

| Yield of Diacetate | 47-50% (pure) | |

| Overall Yield of 4-Nitrobenzaldehyde | ~45-50% | |

| Byproduct | p-Nitrobenzoic acid |

Step 2: Reduction of 4-Nitrobenzaldehyde to this compound

The selective reduction of the nitro group in 4-nitrobenzaldehyde to an amino group can be accomplished using various reagents. Care must be taken to avoid the reduction of the aldehyde functionality.

Caption: Reduction of 4-nitrobenzaldehyde to this compound.

Several methods are available for this reduction, each with its own advantages and disadvantages.

-

Tin(II) Chloride (SnCl₂): A mild reducing agent suitable for this transformation.

-

Iron (Fe) in Acidic Media: Iron powder in the presence of acetic acid or hydrochloric acid is a classic and effective method.

-

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) with a hydrogen source is a clean and efficient method. However, over-reduction of the aldehyde to an alcohol is a potential side reaction.

-

Sodium Sulfide (Na₂S): Can be used for the selective reduction of nitro groups.

This method is often preferred for its milder conditions and easier work-up.

-

Reaction Setup: In a round-bottomed flask, suspend 4-nitrobenzaldehyde in a mixture of ethanol and water.

-

Addition of Reagents: Add iron powder and ammonium chloride to the suspension.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the hot reaction mixture through a pad of Celite to remove the iron salts.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization.

| Reducing Agent | Typical Yield | Notes | References |

| Fe / NH₄Cl | Good | Mild conditions, easier work-up. | |

| SnCl₂ / HCl | Variable | Can be effective, but work-up can be challenging. | |

| Catalytic Hydrogenation | High | Clean reaction, potential for over-reduction. | |

| Na₂S | Good | Selective for nitro group reduction. |

Summary and Comparison of Routes

| Feature | Direct Sodium Polysulfide Route | Two-Step Oxidation-Reduction Route |

| Number of Steps | One | Two |

| Overall Yield | 40-75% | Can be comparable, depends on efficiency of both steps. |

| Key Reagents | Na₂Sₓ, NaOH | CrO₃, Ac₂O, H₂SO₄; Reducing agent (e.g., Fe, SnCl₂) |

| Major Byproducts | p-Toluidine | p-Nitrobenzoic acid |

| Process Complexity | Simpler, one-pot reaction. | More complex, involves isolation of an intermediate. |

| Control | Less control over individual steps. | Better control over oxidation and reduction separately. |

Conclusion

The synthesis of this compound from p-nitrotoluene can be effectively achieved through either a direct conversion using sodium polysulfide or a two-step process involving oxidation followed by reduction. The choice of method will depend on the specific requirements of the synthesis, including desired purity, scale, available reagents, and tolerance for byproducts. The direct polysulfide route offers simplicity, while the two-step approach provides greater control over the individual chemical transformations. This guide provides the necessary technical details to assist researchers in selecting and implementing the most appropriate synthetic strategy.

References

Spectroscopic Profile of 4-Aminobenzaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Aminobenzaldehyde (CAS No: 556-18-3), a key intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 9.61 | Singlet | - | 1H | Aldehyde (-CHO) |

| 7.57 | Doublet | 8.4 | 2H | Aromatic (H-2, H-6) |

| 6.66 | Doublet | 8.4 | 2H | Aromatic (H-3, H-5) |

| 5.78 | Singlet (broad) | - | 2H | Amine (-NH₂) |

| Solvent: (CD₃)₂SO, Spectrometer Frequency: 400 MHz[1] |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 189.6 | Aldehyde Carbonyl (C=O) |

| 154.7 | C4 (Carbon attached to -NH₂) |

| 132.2 | C2, C6 |

| 125.5 | C1 (Carbon attached to -CHO) |

| 113.4 | C3, C5 |

| Solvent: (CD₃)₂SO, Spectrometer Frequency: 100 MHz[1] |

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3455 | Strong | N-H Stretch (Amino group) |

| 3350 | Strong | N-H Stretch (Amino group) |

| 1680 | Strong | C=O Stretch (Aldehyde) |

| 1590 | Strong | C=C Stretch (Aromatic ring) |

| 1465-1545 | Medium | C-N Stretch |

| 830 | Strong | C-H Bend (p-disubstituted ring) |

| Sample Preparation: KBr Pellet |

Table 4: UV-Vis Spectroscopic Data

| Wavelength (λmax) | Solvent |

| ~310 nm | Water/2-propanol |

| Note: This value is based on the observed spectrum of this compound as a reaction product.[2] |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound sample (high purity)

-

Deuterated dimethyl sulfoxide ((CD₃)₂SO)

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., 400 MHz or 600 MHz)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of (CD₃)₂SO in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Instrumentation:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous magnetic field across the sample, maximizing spectral resolution.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to encompass the expected range for carbon signals (typically 0-200 ppm).

-

A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the residual solvent peak. For (CD₃)₂SO, the ¹H signal is at ~2.50 ppm and the ¹³C signal is at ~39.52 ppm.

-

FT-IR Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its functional groups.

Materials:

-

This compound sample

-

Spectroscopic grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press

-

FT-IR Spectrometer

Procedure:

-

Sample Preparation (KBr Pellet):

-

Place a small amount (1-2 mg) of this compound and approximately 100-200 mg of dry KBr powder into an agate mortar.

-

Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powdered mixture into the pellet die.

-

-

Pellet Formation:

-

Place the die in a hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

UV-Vis Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax) of this compound in the ultraviolet-visible region.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., ethanol, water/2-propanol mixture)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Prepare a series of dilutions from the stock solution to find an optimal concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

-

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Place the reference cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the sample cuvette with the this compound solution before filling it.

-

Place the sample cuvette in the spectrophotometer.

-

Scan a range of wavelengths (e.g., 200-600 nm) to obtain the absorption spectrum.

-

-

Data Analysis:

-

The wavelength at which the maximum absorbance is observed is the λmax.

-

Workflow Visualization

The logical flow from sample preparation to data analysis for the spectroscopic characterization of a chemical compound like this compound is depicted in the following diagram.

Caption: General workflow for spectroscopic analysis.

References

A Technical Guide to Commercial Sourcing of High-Purity 4-Aminobenzaldehyde for Research and Development

For researchers, scientists, and professionals in drug development, the procurement of high-purity chemical reagents is a critical starting point for successful experimentation and synthesis. 4-Aminobenzaldehyde (CAS No. 556-18-3), a key building block in the synthesis of various pharmaceuticals and dyes, is no exception.[1][2] This guide provides an in-depth overview of commercial suppliers offering high-purity this compound, presents key technical data for comparison, outlines a general methodology for purity verification, and illustrates a logical workflow for supplier qualification.

Commercial Suppliers and Product Specifications

A number of chemical suppliers provide this compound for research and commercial purposes. The available purity levels typically range from 95% to ≥98%. Below is a summary of prominent suppliers and their product specifications.

| Supplier | Product Name/Code | Purity | CAS Number | Molecular Weight ( g/mol ) | Notes |

| Sigma-Aldrich | This compound | - | 556-18-3 | 121.14 | Also available as a greener alternative. |

| ChemScene | CS-0112994 | ≥98% | 556-18-3 | 121.14 | Recommended storage at 4°C, protected from light.[3] |

| Otto Chemie Pvt. Ltd. | A 4213 | 95% | 556-18-3 | 121.14 | Yellow powder or crystalline powder.[4] |

| Anax Laboratories | - | 98.00% | 556-18-3 | - | High-quality option.[5] |

| Biosynth | FA71226 | - | 556-18-3 | 121.14 | Store at <-15°C. |

| Santa Cruz Biotechnology | sc-352378 | - | 556-18-3 | 121.14 | Useful synthetic reagent and monomer. |

| MedChemExpress | HY-W017392 | - | 556-18-3 | - | For research use only. |

| Sihauli Chemicals Pvt. Ltd. | - | - | 556-18-3 | - | Manufacturer and exporter from India. |

| City Chemical LLC | - | - | 556-18-3 | - | Manufactures in bulk quantity. |

Potential Impurities in this compound

High-purity this compound is crucial as impurities can lead to unwanted side reactions and affect the quality of the final product. The nature and percentage of impurities can vary depending on the synthetic route employed by the manufacturer. Common synthesis methods include the oxidation and reduction of p-nitrotoluene. Potential impurities may include:

| Impurity | Chemical Formula | Origin |

| p-Nitrotoluene | C₇H₇NO₂ | Unreacted starting material |

| p-Aminotoluene | C₇H₉N | By-product from steam distillation during purification |

| 4,4'-Diaminostilbene | C₁₄H₁₄N₂ | Dimerization by-product |

| Polymeric materials | - | Polymerization of this compound, which it is prone to |

| Residual solvents | - | Solvents used in synthesis and purification (e.g., ethanol, benzene) |

General Experimental Protocol for Purity Determination by High-Performance Liquid Chromatography (HPLC)

Verifying the purity of a newly acquired batch of this compound is a standard practice in research and development. HPLC is a widely used analytical technique for this purpose. The following is a general protocol and should be optimized for the specific instrumentation and column used.

Objective: To determine the purity of a this compound sample and identify any potential impurities.

Materials and Reagents:

-

This compound sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable modifier)

-

Volumetric flasks, pipettes, and vials

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in a 1:1 mixture of acetonitrile and water in a 100 mL volumetric flask.

-

Dilute to the mark with the same solvent mixture to obtain a stock solution.

-

Prepare a series of working standards by serial dilution of the stock solution.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample to be tested and prepare a solution in the same manner as the standard.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically used. For example:

-

Start with 10% acetonitrile and 90% water.

-

Linearly increase to 90% acetonitrile over 20 minutes.

-

Hold at 90% acetonitrile for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 285 nm (based on the UV absorbance maximum of this compound)

-

Injection Volume: 10 µL

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solution.

-

The purity of the sample is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

-

Logical Workflow for Supplier Qualification

The selection of a suitable supplier for high-purity reagents is a critical process for ensuring the reliability and reproducibility of research and manufacturing. The following diagram illustrates a logical workflow for qualifying a supplier of high-purity this compound.

References

The Dichotomous Reactivity of 4-Aminobenzaldehyde: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – 4-Aminobenzaldehyde, a versatile bifunctional aromatic compound, stands as a cornerstone in synthetic chemistry, offering a gateway to a diverse array of molecular architectures. This technical guide provides an in-depth analysis of the chemical reactivity of its constituent amino and aldehyde groups, tailored for researchers, scientists, and professionals in drug development. The inherent electronic interplay between the electron-donating amino group and the electron-withdrawing aldehyde group dictates its reaction pathways, enabling selective transformations crucial for the synthesis of pharmaceuticals, dyes, and advanced materials.[1][2][3][4][5]

Core Physicochemical Properties

This compound is a yellow crystalline solid, soluble in polar organic solvents like alcohol and benzene, but with limited solubility in water. Its unique structure, featuring both a nucleophilic amino group and an electrophilic aldehyde group on a benzene ring, is the foundation of its rich chemistry.

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO | |

| Molecular Weight | 121.14 g/mol | |

| Melting Point | 71-72 °C | |

| Boiling Point | 278.10 °C | |

| Appearance | Yellow crystalline powder | |

| Solubility | Soluble in alcohol and benzene; insoluble in water. |

Reactivity of the Aldehyde Group

The aldehyde functional group in this compound is a primary site for nucleophilic attack. However, its reactivity is modulated by the presence of the para-amino group. The amino group, being strongly electron-donating, increases the electron density on the aromatic ring and the aldehyde group, thereby reducing the electrophilicity of the carbonyl carbon. This deactivation makes the aldehyde less susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.

Key reactions involving the aldehyde group include:

-

Condensation Reactions: These are fundamental to the utility of this compound, leading to the formation of larger molecules with the elimination of a small molecule, typically water.

-

Schiff Base (Imine) Formation: Reaction with primary amines yields Schiff bases, which are pivotal in various biological and chemical applications.

-

Knoevenagel Condensation: Reaction with active methylene compounds, often catalyzed by a weak base, to form carbon-carbon double bonds.

-

-

Reductive Amination: A two-step process involving the initial formation of a Schiff base or an iminium ion, which is subsequently reduced to a secondary amine.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-aminobenzoic acid.

-

Reduction: The aldehyde can be reduced to the corresponding alcohol, 4-aminobenzyl alcohol.

Experimental Protocol: Schiff Base Formation with Aniline

This protocol provides a general procedure for the synthesis of an imine from this compound and aniline.

-

Preparation: Prepare equimolar solutions (e.g., 0.1 M) of this compound and aniline in anhydrous ethanol.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mix equal volumes of the prepared solutions.

-

Catalysis: Add a catalytic amount of glacial acetic acid (a few drops) to the mixture.

-

Heating: Heat the reaction mixture to reflux for 2-4 hours.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Workup: Upon completion, allow the mixture to cool to room temperature. The precipitated solid product is collected by vacuum filtration.

-

Purification: Wash the crude product with cold ethanol and purify by recrystallization from a suitable solvent like ethanol.

Caption: General mechanism of Schiff base formation.

Reactivity of the Amino Group

The primary amino group in this compound is nucleophilic and can participate in a variety of reactions. Its reactivity is a key feature in the synthesis of azo dyes and various heterocyclic compounds.

Key reactions involving the amino group include:

-

Diazotization: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. These salts are highly versatile intermediates.

-

Coupling Reactions: The resulting diazonium salt can react with activated aromatic compounds (like phenols and anilines) to form azo compounds, which are often intensely colored and used as dyes.

-

Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Reaction with Carbonyl Dichloride: This reaction leads to the formation of 4-formylphenyl isocyanate, a useful synthetic intermediate.

Experimental Protocol: Diazotization of this compound

This protocol outlines the general steps for the diazotization of this compound.

-

Dissolution: Dissolve this compound in a mixture of a strong acid (e.g., hydrochloric acid) and water.

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

-

Stirring: Continue stirring the mixture at 0-5 °C for a short period (e.g., 15-30 minutes) after the addition is complete to ensure full conversion to the diazonium salt.

-

Usage: The resulting diazonium salt solution is typically used immediately in a subsequent coupling reaction without isolation.

References

The Genesis of a Versatile Building Block: A Technical Guide to the Historical Development and Discovery of Aminobenzaldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminobenzaldehydes, a class of aromatic compounds bearing both an amino and a formyl group, represent a cornerstone in the edifice of modern organic synthesis. Their unique bifunctionality allows for a diverse array of chemical transformations, making them invaluable precursors in the synthesis of pharmaceuticals, dyes, and other fine chemicals. This technical guide provides an in-depth exploration of the historical development and discovery of the three key isomers: 2-aminobenzaldehyde, 3-aminobenzaldehyde, and 4-aminobenzaldehyde. We will delve into their initial syntheses, the evolution of preparative methods, and provide detailed experimental protocols for key historical preparations, supplemented with quantitative data and visual representations of their synthetic lineage.

The Dawn of Discovery: Unveiling the Aminobenzaldehyde Isomers

The latter half of the 19th century, a period of fervent activity in the burgeoning field of organic chemistry, witnessed the first successful syntheses of the aminobenzaldehyde isomers. These discoveries were intrinsically linked to the exploration of aromatic chemistry and the reduction of nitroaromatics, a technology that was revolutionizing the synthesis of anilines and their derivatives.

2-Aminobenzaldehyde: A Friedländer Legacy

The history of 2-aminobenzaldehyde (or o-aminobenzaldehyde) is directly connected to the seminal work of German chemist Paul Friedländer. In 1882, while investigating the condensation reactions of aromatic amines and carbonyl compounds, Friedländer reported the synthesis of 2-aminobenzaldehyde. His work, published in the journal Chemische Berichte, described the preparation of this compound and its subsequent use in the now-famous Friedländer synthesis of quinolines[1]. This reaction, the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, became a fundamental method for the construction of the quinoline ring system.

The earliest preparative methods for 2-aminobenzaldehyde involved the reduction of 2-nitrobenzaldehyde. A common approach utilized iron filings or ferrous sulfate in an acidic or ammoniacal solution[2]. These methods, while effective, often suffered from issues of product instability, as 2-aminobenzaldehyde is prone to self-condensation.

This compound: From Dyestuffs to Pharmaceuticals

The discovery of this compound (p-aminobenzaldehyde) is rooted in the burgeoning synthetic dye industry of the late 19th century. A German patent filed by J.R. Geigy AG in 1896 described a method for the preparation of p-aminobenzaldehyde from p-nitrotoluene[3]. This process involved the reaction of p-nitrotoluene with sodium polysulfide in an alkaline solution. This method provided a commercially viable route to the para isomer, which would later become a crucial intermediate in the synthesis of various dyes and pharmaceuticals.

3-Aminobenzaldehyde: The Meta Counterpart

The first reported synthesis of 3-aminobenzaldehyde (m-aminobenzaldehyde) is less definitively documented than its ortho and para isomers. However, early 20th-century literature describes its preparation through the reduction of 3-nitrobenzaldehyde. Methods analogous to those used for the other isomers, such as reduction with iron or tin in the presence of acid, were employed. A 1924 patent outlines a process for the production of m-aminobenzaldehyde by the reduction of the bisulfite compound of m-nitrobenzaldehyde with iron and hydrochloric acid[4][5].

Evolution of Synthetic Methodologies

The initial syntheses of aminobenzaldehydes, while groundbreaking, were often characterized by modest yields and challenging purifications. Over the subsequent decades, significant efforts were dedicated to refining these methods, leading to more efficient, scalable, and environmentally benign processes.

The primary route to aminobenzaldehydes has historically been the reduction of the corresponding nitrobenzaldehydes. A variety of reducing agents have been employed, each with its own advantages and limitations.

-

Metal/Acid Reductions: The use of metals like iron, tin, or zinc in acidic media was a common early method. While effective, these reactions often required large excesses of metal and produced significant amounts of metallic waste.

-

Sulfide Reductions: Sodium sulfide and polysulfides proved particularly useful for the synthesis of this compound from 4-nitrotoluene, as they could selectively reduce the nitro group while simultaneously oxidizing the methyl group to an aldehyde.

-

Catalytic Hydrogenation: The advent of catalytic hydrogenation provided a cleaner and more efficient alternative. The reduction of nitrobenzaldehydes over catalysts such as Raney nickel or palladium on carbon became a preferred method, especially for laboratory-scale preparations.

More contemporary methods continue to be developed, focusing on improved selectivity, milder reaction conditions, and the use of more sustainable reagents.

Quantitative Data Summary

The following tables summarize key quantitative data for the historical and evolved synthesis of aminobenzaldehyde isomers.

| Isomer | Precursor | Reducing Agent/Reagents | Year | Reported Yield (%) | Melting Point (°C) | Reference |

| 2-Aminobenzaldehyde | 2-Nitrobenzaldehyde | Ferrous sulfate, Ammonia | 1948 | 57-65 | 38-39 | --INVALID-LINK-- |

| 2-Nitrobenzaldehyde | Iron, Hydrochloric acid | 2012 | 87-89 | 32-34 | --INVALID-LINK-- | |

| 3-Aminobenzaldehyde | 3-Nitrobenzaldehyde | Iron, Hydrochloric acid (via bisulfite) | 1924 | - | 28-30 | U.S. Patent 1,499,761 |

| 3-Nitrobenzaldehyde Dimethyl Acetal | Raney Nickel, H₂ | 1955 | 67-78 (of acetal) | - | --INVALID-LINK-- | |

| This compound | 4-Nitrotoluene | Sodium polysulfide | 1944 | 40-50 | 68-70 | --INVALID-LINK-- |

| 4-Nitrotoluene | Sodium sulfide, Sulfur, Sodium hydroxide | 1957 | ~97 | - | U.S. Patent 2,795,614 |

Detailed Experimental Protocols

The following are detailed experimental protocols for the synthesis of each aminobenzaldehyde isomer, adapted from historical and well-established literature.

Synthesis of 2-Aminobenzaldehyde by Reduction of 2-Nitrobenzaldehyde

This procedure is adapted from Organic Syntheses, Coll. Vol. 3, p. 56 (1955); Vol. 28, p. 11 (1948).

Materials:

-

2-Nitrobenzaldehyde (6.0 g, 0.04 mole)

-

Ferrous sulfate heptahydrate (105 g, 0.38 mole)

-

Concentrated ammonium hydroxide (55 mL)

-

Concentrated hydrochloric acid (0.5 mL)

-

Water

-

Sodium chloride

-

Ether

-

Anhydrous sodium sulfate

Procedure:

-

A 1-L three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

In the flask, a solution of ferrous sulfate heptahydrate (105 g) in water (175 mL) is prepared, and concentrated hydrochloric acid (0.5 mL) is added.

-

The 2-nitrobenzaldehyde (6.0 g) is added to the stirred solution.

-

The mixture is heated on a steam bath to 90°C.

-

Concentrated ammonium hydroxide (25 mL) is added in one portion, followed by three 10-mL portions at 2-minute intervals.

-

The reaction mixture is stirred and heated for an additional 8-10 minutes.

-

The reaction mixture is immediately subjected to steam distillation.

-

The first 250 mL of the distillate is collected and saturated with sodium chloride. The solution is cooled to 5°C to crystallize the product.

-

The solid is collected by filtration, washed with cold water, and dried. This yields 2.72–3.11 g (57–65%) of 2-aminobenzaldehyde with a melting point of 38–39°C.

-

The second 250 mL of distillate is collected, saturated with sodium chloride, and extracted with ether. The ether extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated to yield an additional 0.6–1.0 g of product.

Synthesis of 3-Aminobenzaldehyde Dimethylacetal by Catalytic Hydrogenation

This procedure for the protected form of 3-aminobenzaldehyde is adapted from Organic Syntheses, Coll. Vol. 3, p. 59 (1955); Vol. 29, p. 8 (1949). The free aldehyde is unstable and is typically generated from the acetal immediately before use.

Materials:

-

3-Nitrobenzaldehyde dimethylacetal (295 g, 1.5 moles)

-

Anhydrous methanol (250 mL)

-

Raney nickel catalyst (1 tablespoon)

-

Hydrogen gas

Procedure:

-

A 1-L steel bomb is charged with 3-nitrobenzaldehyde dimethylacetal (295 g), anhydrous methanol (250 mL), and Raney nickel catalyst.

-

The bomb is sealed and pressurized with hydrogen to approximately 1000 psi.

-

The bomb is heated to about 40°C, and then the shaker is started. The temperature will rise to about 70-80°C due to the exothermic reaction. The temperature should be maintained below 85°C.

-

The bomb is refilled with hydrogen as needed until the theoretical amount is absorbed (approximately 1.5 hours).

-

After cooling and venting the bomb, the contents are filtered to remove the catalyst.

-

The methanol is removed from the filtrate by distillation.

-

The resulting crude m-aminobenzaldehyde dimethylacetal is purified by vacuum distillation. The product is a light-yellow liquid boiling at 123–124°C/4 mm Hg. The yield is 168–196 g (67–78%).

Synthesis of this compound from 4-Nitrotoluene

This procedure is adapted from Organic Syntheses, Coll. Vol. 2, p. 31 (1943); Vol. 18, p. 1 (1938).

Materials:

-

Sodium sulfide nonahydrate (30 g, 0.125 mole)

-

Sulfur (15 g, 0.47 g-atom)

-

Sodium hydroxide (27 g, 0.67 mole)

-

4-Nitrotoluene (50 g, 0.36 mole)

-

95% Ethanol (300 mL)

-

Water

Procedure:

-

In a 1-L beaker, a solution of sodium sulfide nonahydrate (30 g), sulfur (15 g), and sodium hydroxide (27 g) in 600 mL of water is heated on a steam bath for 15-20 minutes with stirring to form a sodium polysulfide solution.

-

This solution is poured into a 2-L round-bottomed flask containing a hot solution of 4-nitrotoluene (50 g) in 300 mL of 95% ethanol.

-

The mixture is refluxed for 3 hours.

-

The resulting deep red solution is rapidly steam distilled to remove ethanol and by-product p-toluidine.

-

The residue in the distillation flask is diluted with boiling water to a volume of 500-600 mL and then rapidly chilled in an ice bath with vigorous shaking to induce crystallization.

-

The golden-yellow crystals of this compound are collected by filtration, washed with ice water, and dried in a vacuum desiccator over potassium hydroxide.

-

The yield is 18–22 g (40–50%) of this compound with a melting point of 68–70°C.

Visualizing the Historical Trajectory

To better illustrate the historical development and synthetic evolution of aminobenzaldehydes, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: A timeline illustrating the key discovery milestones of the aminobenzaldehyde isomers.

Caption: The evolution of synthetic routes to aminobenzaldehydes.

Conclusion

The discovery and subsequent development of synthetic routes to the aminobenzaldehydes represent a significant chapter in the history of organic chemistry. From their initial preparations in the late 19th century, driven by the demands of the dyestuff industry and fundamental academic curiosity, these versatile compounds have become indispensable tools for the modern chemist. The evolution of their synthesis, from harsh metal-based reductions to more refined catalytic methods, mirrors the broader progress of chemical science towards greater efficiency, selectivity, and sustainability. For researchers and professionals in drug development, a thorough understanding of the history and synthetic nuances of these foundational building blocks remains as crucial as ever for the innovation of new medicines and materials.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US2795614A - Method of making para-aminobenzaldehyde - Google Patents [patents.google.com]

- 4. US1499761A - Production of m-amino-benzaldehyde - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Schiff Bases Using 4-Aminobenzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 4-aminobenzaldehyde. It includes methodologies for synthesis and characterization, along with a summary of their potential applications in medicinal chemistry, supported by relevant data.

Introduction

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds synthesized through the condensation of a primary amine with an aldehyde or ketone. The unique reactivity of the imine group and the structural diversity achievable by varying the amine and aldehyde precursors make Schiff bases valuable scaffolds in drug discovery and materials science. This compound serves as a unique building block, possessing both an amine for Schiff base formation and an aldehyde group for further functionalization, opening avenues for the synthesis of complex molecules.

Schiff bases derived from aromatic aldehydes often exhibit significant biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of different substituents on the reacting aldehyde or amine can modulate these activities, allowing for the fine-tuning of their therapeutic potential.

Synthesis of Schiff Bases

The synthesis of Schiff bases from this compound typically involves a condensation reaction with a substituted aniline or other primary amine. The reaction is often catalyzed by a few drops of acid and carried out in a suitable solvent, such as ethanol or methanol, under reflux.

General Reaction Scheme

The general reaction for the synthesis of a Schiff base from this compound and a primary amine (R-NH₂) is depicted below.

Caption: General synthesis of a Schiff base from this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-(((4-Nitrophenyl)imino)methyl)benzaldehyde

This protocol describes the synthesis of a Schiff base from this compound and 4-nitroaniline.

Materials:

-

This compound

-

4-Nitroaniline

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Buchner funnel and filter paper

Procedure:

-

In a 100 mL round-bottom flask, dissolve 0.01 mol of this compound in 30 mL of absolute ethanol.

-

To this solution, add 0.01 mol of 4-nitroaniline.

-

Add 2-3 drops of glacial acetic acid to the mixture as a catalyst.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The solid product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified Schiff base in a desiccator.

-

Determine the yield and characterize the product using appropriate spectroscopic methods.

Characterization Data

The synthesized Schiff bases are typically characterized by their melting point and spectroscopic data.

| Compound | Method | Data |

| Schiff bases from substituted benzaldehydes | Melting Point | 75-205°C[1] |

| FTIR (cm⁻¹) | ||

| C=N (imine) | 1573 - 1654[3] | |

| C-H (aromatic) | ~3020 | |

| ¹H NMR (δ, ppm) | ||

| -CH=N- (azomethine proton) | 8.32 - 9.44 | |

| Aromatic protons | 6.68 - 8.57 | |

| ¹³C NMR (δ, ppm) | ||

| -C=N- (azomethine carbon) | 158.72 - 163.47 | |

| Aromatic carbons | 114.12 - 152.51 |

Applications in Drug Development

Schiff bases derived from this compound have shown promising potential in various therapeutic areas, particularly as antimicrobial and anticancer agents.

Antimicrobial Activity

The antimicrobial activity of Schiff bases is often evaluated by determining the zone of inhibition against various bacterial strains.

| Schiff Base Derivative | Bacterial Strain | Zone of Inhibition (mm) | Reference |

| From Benzaldehyde | E. coli | 7 - 12 | |

| S. aureus | 8 - 13 | ||

| From Anisaldehyde | E. coli | - | |

| From 4-Nitrobenzaldehyde | E. coli | 7 | |

| S. aureus | 7 - 15 | ||

| From Cinnamaldehyde | E. coli | 7 - 9 |

Anticancer Activity

The anticancer potential of these compounds is typically assessed by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Schiff Base Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Azo-Schiff base | HeLa | 120.0 | |

| MCF-7 | 140.8 | ||

| Quinazolinone-triazole hybrid | MCF-7 | 38.38 |

Experimental and Logical Workflows

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of Schiff bases.

Caption: Workflow for Schiff base synthesis and characterization.

Logical Relationship for Drug Discovery Application

The potential of a synthesized Schiff base as a drug candidate can be evaluated through a series of biological assays.

Caption: Drug discovery workflow for Schiff bases.

References

Application Notes and Protocols: Synthesis of Azo Dyes Using 4-Aminobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of azo dyes utilizing 4-aminobenzaldehyde as a key precursor. Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (-N=N-). The versatility in the choice of coupling components allows for the synthesis of a wide spectrum of colors, making them valuable in various fields, including textiles, printing, and biomedical research.

Overview of the Synthesis Pathway

The synthesis of azo dyes from this compound is a two-step process:

-

Diazotization: this compound is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a highly reactive diazonium salt.

-

Azo Coupling: The diazonium salt solution is then added to a solution of a coupling component, which is an electron-rich aromatic compound such as a phenol or a naphthol. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component to form the stable azo dye.

Experimental Protocols

The following protocols are based on established laboratory procedures for the synthesis of monoazo disperse dyes.[1][2]

Protocol 1: Diazotization of this compound

This procedure outlines the formation of the diazonium salt of this compound.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl) or Acetic Acid

-

Sodium Nitrite (NaNO₂)

-

Urea

-

Distilled Water

-

Ice bath

Procedure:

-

In a beaker, prepare a solution of this compound (0.02 mol). For example, add 2.42 g of this compound to a mixture of 24 cm³ of acetic acid and 6 cm³ of water.[1]

-

Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (1.5 g, 0.02 mol) in 10 cm³ of water and cool it to 0-5 °C.[1]